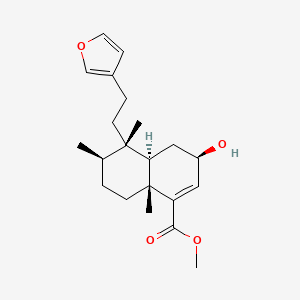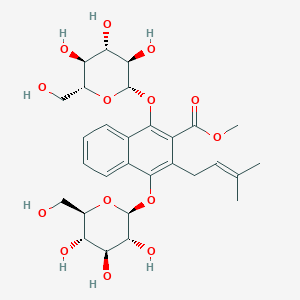
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It belongs to the chemical family of xanthones and has a molecular formula of C16H12O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core, which is a dibenzo-γ-pyrone scaffold, with methoxy groups at the 1 and 7 positions and a methylenedioxy group at the 2,3 positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.26288 . The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage condition is 2-8℃ .Scientific Research Applications
Antioxidation and Vasodilatation Activities : Xanthones, including compounds similar to 1,7-Dimethoxy-2,3-methylenedioxyxanthone, isolated from the roots of Polygala caudata, demonstrated significant antioxidation activities. These compounds scavenged H2O2 and reactive oxygen free radicals produced by macrophage respiratory bursts. Some also exhibited vasodilatation activity, relaxing contractions in rat thoracic aorta rings in a dose-dependent manner (Li-Lin Lin et al., 2005).
Erectile Dysfunction Treatment : A synthesized form of 1,7-Dimethoxy-2-hydroxyxanthone, structurally similar to this compound, showed potential in treating erectile dysfunction. The compound exhibited significant relaxation activity on rabbit Corpus cavernosum, indicating its therapeutic potential in this area (Wenjing Liu et al., 2013).
Cytotoxic Activity : Several xanthones, including those structurally related to this compound, isolated from various plants like Cratoxylum arborescens, showed moderate cytotoxic activity against certain cancer cell lines. This suggests a potential role in cancer research and treatment (Prasert Pattanaprateeb et al., 2005).
properties
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




